2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester
Overview
Description
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester is a complex organic compound with a molecular formula of C19H15NO6. This compound is part of the isoindole family, known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester typically involves the reaction of phthalic anhydride with amino acids or their derivatives. The reaction conditions often include the use of solvents like acetic acid or dimethylformamide (DMF) and catalysts such as sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoindole ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with multiple receptors and proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Phthalyl-β-alanine: Similar structure but different functional groups.
3-Phthalimidopropionic acid: Another isoindole derivative with distinct properties.
1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid: Shares the isoindole core but differs in side chains.
Uniqueness
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-, 4-(methoxycarbonyl)phenyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives.
Properties
IUPAC Name |
methyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoyloxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-25-19(24)12-6-8-13(9-7-12)26-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACRZWFFGBPRNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148367 | |
Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307524-58-9 | |
Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307524-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxycarbonyl)phenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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